molecular formula C14H22N2O4 B14113541 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate

Katalognummer: B14113541
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: XHCWXQGCQPKOKQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is a complex organic compound that features a unique structure with imidazolium and tetrahydrofuran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate typically involves the reaction of imidazole with tetrahydrofuran derivatives under specific conditions. One common method includes the use of tetrahydrofuran-2-yl acetate and imidazole in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature with continuous stirring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to cellular receptors or enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis((tetrahydrofuran-2-yl)methyl)-imidazolium formate is unique due to its combination of imidazolium and tetrahydrofuran moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H22N2O4

Molekulargewicht

282.34 g/mol

IUPAC-Name

1,3-bis(oxolan-2-ylmethyl)imidazol-1-ium;formate

InChI

InChI=1S/C13H21N2O2.CH2O2/c1-3-12(16-7-1)9-14-5-6-15(11-14)10-13-4-2-8-17-13;2-1-3/h5-6,11-13H,1-4,7-10H2;1H,(H,2,3)/q+1;/p-1

InChI-Schlüssel

XHCWXQGCQPKOKQ-UHFFFAOYSA-M

Kanonische SMILES

C1CC(OC1)CN2C=C[N+](=C2)CC3CCCO3.C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.